N-benzylpiperazine-2-carboxamide
Description
N-Benzylpiperazine-2-carboxamide is a heterocyclic compound featuring a piperazine ring (six-membered ring with two nitrogen atoms at positions 1 and 4) substituted with a benzyl group at one nitrogen and a carboxamide group at position 2. Synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with substituted amines under optimized conditions (e.g., using bases like KOH and solvents like DMF) . The benzyl group and other substituents on the nitrogen significantly influence biological activity and physicochemical properties .
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-benzylpiperazine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O/c16-12(11-9-13-6-7-14-11)15-8-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2,(H,15,16) |
InChI Key |
VNDFNHJJMMPSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation
Piperazine-2-carboxylic acid derivatives are activated as chlorides (SOCl₂) or mixed anhydrides (ClCO₂Et) for reaction with benzylamines.
N-Benzylpiperazine Intermediates
Preformed N-benzylpiperazine derivatives react with activated carboxylic acids. For example:
-
N-(4-Chlorobenzyl)piperazine reacts with 2,4-dichlorocinnamyl halides in benzene/toluene at 50–100°C with triethylamine as a base.
-
Piperazine-2-carboxylic acid is coupled to 4-amino-N-Boc-piperidine using HATU/DIEA, followed by Boc deprotection.
Enzymatic Resolution
Biocatalytic methods resolve racemic piperazine-2-carboxamides into enantiopure compounds using stereospecific amidases.
Kinetic Resolution
Microorganisms like Klebsiella terrigena hydrolyze the amide bond in racemic mixtures, yielding (S)-piperazine-2-carboxylic acid with >99% ee. Conditions include:
-
Substrate : Racemic piperazine-2-carboxamide (e.g., 2 g/L in mineral salts media)
-
pH : 8.0
-
Temperature : 40–47°C
-
Yield : 40–50% (acid), 20–30% (unreacted amide)
Leucine Aminopeptidase
This enzyme selectively hydrolyzes the N-Boc-piperazine carboxamide to (S)-piperazine-2-carboxylic acid, enabling access to draflazine (a nucleoside transport blocker).
Aziridine-Mediated Synthesis
This route exploits aziridine ring-opening to construct the piperazine core.
Key Steps
-
Aziridine synthesis : N-Tosylaziridine is prepared from L-serine.
-
Ring-opening : Regioselective attack at C-3 by 3-picolylamine forms a diamine intermediate.
-
Alkylation : Bis-alkylation with diphenyl vinyl sulfonium triflate introduces substituents.
-
Deprotection : Tosyl group removal yields N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide.
| Step | Reagents | Yield | Source |
|---|---|---|---|
| Aziridine ring-opening | 3-Picolylamine, K₂CO₃ | 20% | |
| Alkylation | Diphenyl vinyl sulfonium triflate | 75% | |
| Tosyl deprotection | DBU, CH₂Cl₂ | 90% |
Microwave-Assisted Aminolysis
Microwave irradiation accelerates reactions between acid chlorides and benzylamines, reducing reaction times from hours to minutes.
Protocol
-
Acyl chloride preparation : Pyrazine-2-carboxylic acid is treated with SOCl₂.
-
Aminolysis : Benzylamine (3 equiv.) reacts with the acyl chloride in methanol at 150°C (30 min, 100 W).
| Substrate | Benzylamine | Yield | Source |
|---|---|---|---|
| 3-Chloropyrazine-2-carbonyl chloride | 2-Methylbenzylamine | 91% | |
| 5-Chloropyrazine-2-carbonyl chloride | 3,4-Dichlorobenzylamine | 85% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Solid-phase | High diversity, automation | Resin handling complexity | 50–90% |
| Solution-phase | Scalability, cost-effective | Solvent waste | 60–95% |
| Enzymatic | Enantiopurity, sustainability | Enzyme cost, substrate scope | 40–50% |
| Aziridine-mediated | Short route, novel intermediates | Low overall yield | 10–20% |
| Microwave-assisted | Rapid reaction, green chemistry | Requires specialized equipment | 80–95% |
Chemical Reactions Analysis
Acylation Reactions
The secondary amine in the piperazine ring undergoes acylation with acyl halides or acid anhydrides. For example:
-
Reaction with acetyl chloride : Forms N-acetyl derivatives under basic conditions (e.g., triethylamine) at room temperature .
-
Kinetic data : Yields depend on steric hindrance from the benzyl group, typically ranging from 60–85%.
Table 1: Acylation Conditions and Outcomes
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | TEA, RT, DCM | N-Acetyl derivative | 72% |
| Benzoyl chloride | TEA, reflux, THF | N-Benzoyl derivative | 68% |
Alkylation Reactions
Alkylation occurs at the piperazine nitrogen using alkyl halides or epoxides:
-
Methyl iodide : Reacts in dichloromethane with triethylamine to form N-methylpiperazine derivatives .
-
Ethylene oxide : Forms hydroxyethyl-substituted derivatives under mild conditions (40°C, 4 hours) .
Mechanistic Insight : Alkylation proceeds via nucleophilic substitution, with the carboxamide group slightly deactivating the piperazine ring.
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl) : Yields benzylamine and piperazine-2-carboxylic acid.
-
Basic hydrolysis (NaOH) : Produces sodium piperazine-2-carboxylate and benzyl alcohol.
Table 2: Hydrolysis Conditions
| Conditions | Reagents | Products |
|---|---|---|
| 6M HCl, reflux | HCl/H₂O | Benzylamine + Piperazine-2-carboxylic acid |
| 2M NaOH, 80°C | NaOH/EtOH | Sodium piperazine-2-carboxylate + Benzyl alcohol |
Reductive Amination
N-Benzylpiperazine-2-carboxamide participates in reductive amination with aldehydes or ketones:
-
Example : Reaction with 2,4-dichlorocinnamaldehyde in the presence of formic acid at 130°C yields N-(2,4-dichlorocinnamyl)-derivatives .
Key Conditions :
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for metal ions:
-
Cadmium(II) complexes : Form stable macrocyclic complexes with Schiff-base ligands containing piperazine moieties .
-
Copper(II) complexes : Exhibit catalytic activity in oxidation reactions .
Structural Note : The carboxamide group can participate in hydrogen bonding, stabilizing metal-ligand interactions .
Cyclization Reactions
Under dehydrating conditions, the carboxamide group facilitates cyclization:
-
POCl₃-mediated cyclization : Forms bicyclic imidazoline derivatives at 80°C.
-
Microwave-assisted synthesis : Achieves faster reaction times (30 minutes at 150°C) .
Functionalization via Aminodehalogenation
Chlorine substituents on adjacent pyrazine rings (in related compounds) undergo substitution with benzylamine under microwave irradiation .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
N-benzylpiperazine-2-carboxamide has been investigated for its antimicrobial activity. Research indicates that it exhibits significant effects against various bacterial strains and fungi. For instance, studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The Minimum Inhibitory Concentrations (MICs) for some derivatives were reported as low as 1.27 µM, demonstrating potent antimicrobial effects .
Antitubercular Activity
The compound has also been explored for its potential as an antitubercular agent. It functions by inhibiting enoyl-ACP-reductase, an enzyme crucial for fatty acid synthesis in Mycobacterium tuberculosis. This mechanism suggests that this compound could be a valuable lead compound in developing new treatments for tuberculosis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For example, certain compounds showed IC50 values lower than established chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential effectiveness against cancer cell lines . The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzyl ring enhance anticancer activity.
Chemical Synthesis and Industrial Applications
Synthesis of Piperazine Derivatives
This compound serves as an important intermediate in synthesizing various piperazine derivatives. Its structural versatility allows chemists to modify the compound to create new derivatives with tailored properties for specific applications .
Pharmaceutical Production
In the pharmaceutical industry, this compound is utilized in the development of drugs targeting various health conditions, including hyperlipidemia and pain management. Its low toxicity profile makes it a suitable candidate for further development into therapeutic agents .
Agrochemical Applications
Photosynthesis Inhibition
The compound has been studied for its ability to inhibit photosynthetic electron transport in chloroplasts, which may have implications in developing herbicides or other agrochemicals . This property can be leveraged to create selective herbicides that target specific plant species without affecting crops.
Data Tables
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound derivatives against various pathogens using a tube dilution method. The results indicated significant inhibition across tested strains, showcasing the compound's broad-spectrum activity .
- Anticancer Evaluation : In vitro tests on cancer cell lines demonstrated that certain derivatives of this compound exhibited potent anticancer properties with IC50 values significantly lower than traditional chemotherapeutics, suggesting their potential role in cancer therapy .
- Toxicity Assessment : Toxicity studies conducted on animal models revealed low acute toxicity levels for this compound, supporting its safety profile for further pharmaceutical development .
Mechanism of Action
The mechanism of action of N-benzylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of enoyl-ACP-reductase, an enzyme involved in fatty acid synthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, leading to the antimicrobial effects observed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Pyrazine-2-carboxamides
The antimycobacterial activity of N-substituted pyrazine-2-carboxamides varies with substituent type and position. Key findings from and include:
- Chloro and trifluoromethyl groups at the benzyl position enhance activity, likely due to increased lipophilicity and target binding .
- Fluorine substituents show moderate activity, suggesting electronic effects (e.g., electron withdrawal) influence efficacy .
- 5-Chloro substitution on the pyrazine ring (e.g., N-Benzyl-5-chloropyrazine-2-carboxamide) further boosts antimycobacterial potency, with MIC values as low as 1.56 µg/mL .
Heterocyclic Core Comparison
Replacing pyrazine with other heterocycles alters activity:
- Indolizine-2-carboxamides (e.g., N-benzylindolizine-2-carboxamide): Exhibit moderate activity (MIC ~25 µg/mL) but require complex synthesis pathways, limiting scalability .
- Piperazine derivatives (e.g., N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide): Show broader pharmacological applications, including kinase inhibition and neuroprotective effects, but lack direct antimycobacterial data .
Structural Analogues with Varying N-Substituents
- N-Phenylpyrazine-2-carboxamides : Less active than benzyl-substituted analogues (MIC >25 µg/mL), highlighting the importance of the benzyl group’s steric and hydrophobic properties .
- N-(Furfuryl)pyrazine-2-carboxamide : Displays reduced activity (MIC 50 µg/mL), likely due to decreased stability of the furan ring .
Key Research Findings
Biological Activity
N-benzylpiperazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article provides an overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activity
This compound has been investigated for various biological activities, notably its antimicrobial and antitubercular properties. The compound has shown promise in inhibiting the growth of various pathogens, including bacteria and fungi.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against several strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) for various pathogens have been documented:
| Pathogen | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 6.25 - 12.5 |
| Staphylococcus aureus | 7.81 |
| Staphylococcus epidermidis | 15.62 |
| Trichophyton mentagrophytes | Highest activity detected |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent, particularly against resistant strains of Mycobacterium tuberculosis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enoyl-ACP-reductase : This enzyme is crucial in the fatty acid synthesis pathway in Mycobacterium tuberculosis. This compound has been shown to inhibit this enzyme, leading to disrupted mycolic acid synthesis, which is essential for bacterial cell wall integrity .
- Cytotoxicity Assessment : In vitro studies have demonstrated that the compound exhibits low cytotoxicity against human liver cells (HepG2), suggesting a favorable safety profile .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- A study highlighted the synthesis of various substituted derivatives and their biological evaluation against Mycobacterium tuberculosis. The most active derivative showed an MIC comparable to first-line antitubercular agents .
- Molecular docking studies indicated that this compound derivatives can form hydrogen bonds with critical residues in enoyl-ACP-reductase, reinforcing their potential as effective inhibitors .
Q & A
Q. Basic Research Focus
- Ethical Compliance : Adhere to institutional animal care guidelines (e.g., IACUC) and avoid unapproved human trials .
- Regulatory Status : Note that derivatives lacking FDA approval require explicit disclaimers in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
